N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide
Description
N-{1-[2-(Benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide is a benzimidazole-derived compound featuring a benzylsulfanyl substituent at position 2, a trichloroethyl group at position 1, and an acetamide moiety. Its molecular formula is C₁₉H₁₇Cl₃N₃OS (molecular weight: 477.8 g/mol). The benzylsulfanyl group contributes to lipophilicity, while the acetamide may participate in hydrogen bonding .
Properties
IUPAC Name |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS/c1-12(25)22-16(18(19,20)21)24-15-10-6-5-9-14(15)23-17(24)26-11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYBLDBTQGGTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Modifications
Substituent Variations on the Acetamide Group
N-{1-[2-(Benzylsulfanyl)-1H-Benzimidazol-1-yl]-2,2,2-Trichloroethyl}-1-Naphthamide (STK706286)
- Structure : Replaces acetamide with 1-naphthamide.
- Molecular Weight : 540.9 g/mol (vs. 477.8 g/mol for the target compound).
- Impact : Increased aromaticity and steric bulk from the naphthyl group may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
N-(1-(2-(Benzylthio)-1H-Benzimidazol-1-yl)-2,2,2-Trichloroethyl)Propanamide Structure: Acetamide methyl group replaced with ethyl (propanamide). Molecular Formula: C₁₉H₁₈Cl₃N₃OS.
Modifications on the Benzimidazole Core
2-Chloro-N-[1-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Acetamide
- Structure : Lacks benzylsulfanyl and trichloroethyl groups; features a methyl-benzimidazole and chloroacetamide.
- Impact : Reduced electron-withdrawing effects may decrease reactivity. The chloroacetamide could introduce alkylating properties .
2-[(1-Benzyl-1H-Benzimidazol-2-yl)Sulfanyl]-N′-[(E)-(3-Methyl-2-Thienyl)Methylene]Acetohydrazide
- Structure : Hydrazide replaces acetamide; includes a thienyl group.
- Impact : Hydrazide moiety may chelate metal ions or form hydrogen bonds, altering pharmacological activity .
Variations in the Trichloroethyl Group
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
- Structure : Trichloroacetamide with a 3,5-dimethylphenyl group.
- Crystallography : Exhibits two molecules per asymmetric unit, suggesting strong intermolecular interactions (e.g., halogen bonding). The target compound’s trichloroethyl group may confer similar solid-state stability .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 477.8 | Benzylsulfanyl, Trichloroethyl | ~3.5 | High lipophilicity, moderate solubility |
| STK706286 (1-Naphthamide analog) | 540.9 | 1-Naphthamide | ~4.2 | Enhanced hydrophobicity, lower solubility |
| Propanamide Analog | 492.8 | Propanamide | ~3.8 | Improved metabolic stability |
| 2-Chloro-N-[1-(1-Methyl-Benzimidazol)... | 307.8 | Chloroacetamide, Methyl | ~2.1 | Potential alkylating agent |
Biological Activity
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Weight : 442.8 g/mol
- Chemical Formula : C_{17}H_{16}Cl_3N_2OS
The compound's biological activity is largely attributed to its interaction with cellular pathways involved in tumor growth and microbial resistance. It acts as a chemoattractant receptor homologous molecule antagonist, which may play a role in modulating immune responses and inhibiting cancer cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
Antitumor Activity
Studies have demonstrated that this compound shows promising antitumor effects. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed:
| Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Not reported | Not reported |
The results indicate higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, suggesting that the compound may be more effective in simpler cellular environments.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown antimicrobial activity against various bacterial strains. The presence of the benzylsulfanyl group appears to enhance its efficacy against Gram-positive bacteria.
Case Studies
Several studies have focused on the biological activity of benzimidazole derivatives similar to this compound:
- Study on Antitumor Activity : A study published in MDPI evaluated a series of benzimidazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that compounds with similar structures exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .
- Antimicrobial Efficacy : Research highlighted in PubMed Central assessed the antibacterial properties of various benzimidazole derivatives, noting that compounds with sulfur-containing moieties displayed enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
